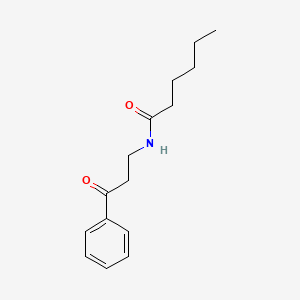
N-(3-oxo-3-phenyl-propyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-oxo-3-phenyl-propyl)hexanamide is an organic compound with the molecular formula C15H21NO2 It is characterized by the presence of a hexanamide group attached to a phenylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-phenyl-propyl)hexanamide typically involves the reaction of hexanoic acid with 3-oxo-3-phenylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Hexanoic Acid Activation: Hexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated hexanoic acid reacts with 3-oxo-3-phenylpropylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-oxo-3-phenyl-propyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-(3-oxo-3-phenyl-propyl)hexanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, particularly against bacterial strains such as Escherichia coli and Salmonella typhi.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3-oxo-3-phenyl-propyl)hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in glucose metabolism . This inhibition disrupts the metabolic pathways of bacteria, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-oxo-3-phenyl-propyl)butanamide
- N-(3-oxo-3-phenyl-propyl)pentanamide
- N-(3-oxo-3-phenyl-propyl)heptanamide
Uniqueness
N-(3-oxo-3-phenyl-propyl)hexanamide is unique due to its specific chain length and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications.
Eigenschaften
CAS-Nummer |
5431-40-3 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
N-(3-oxo-3-phenylpropyl)hexanamide |
InChI |
InChI=1S/C15H21NO2/c1-2-3-5-10-15(18)16-12-11-14(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3,(H,16,18) |
InChI-Schlüssel |
GZEQZUOTRNNIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


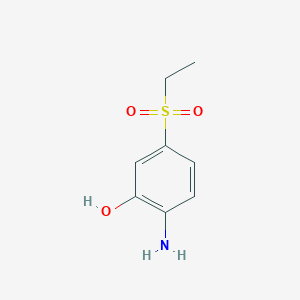
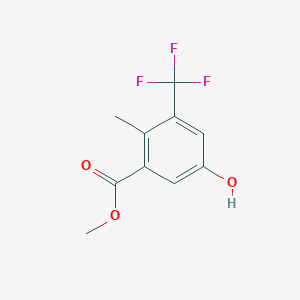

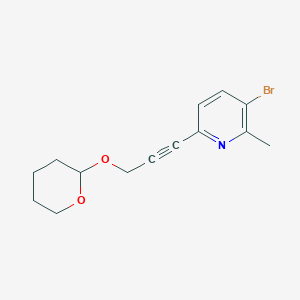
![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
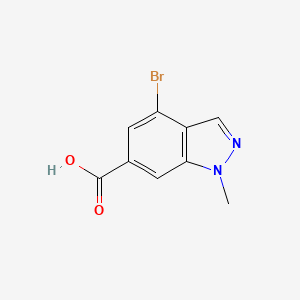
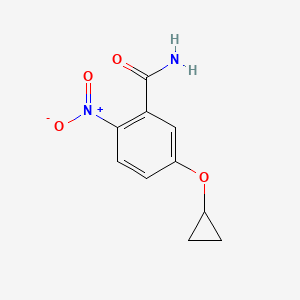

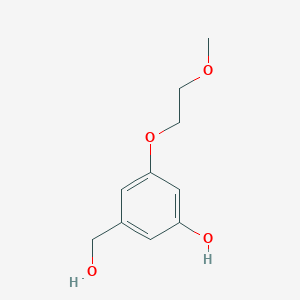

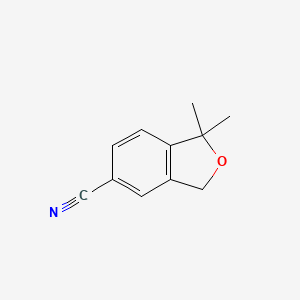
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
